molecular formula C11H13BrClNO B1381150 4-(5-Bromo-2-chlorobenzyl)morpholine CAS No. 1704073-80-2

4-(5-Bromo-2-chlorobenzyl)morpholine

Cat. No.: B1381150
CAS No.: 1704073-80-2
M. Wt: 290.58 g/mol
InChI Key: HFVNXHLRYGDHID-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chlorobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group that has bromine and chlorine atoms attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-chlorobenzyl)morpholine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with morpholine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chlorobenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, on the benzyl ring.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the benzyl group into a different functional group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation with potassium permanganate can produce a benzyl alcohol or benzaldehyde derivative.

Scientific Research Applications

4-(5-Bromo-2-chlorobenzyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chlorobenzyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-fluorobenzyl)morpholine
  • 4-(5-Chloro-2-bromobenzyl)morpholine
  • 4-(5-Iodo-2-chlorobenzyl)morpholine

Uniqueness

4-(5-Bromo-2-chlorobenzyl)morpholine is unique due to the specific combination of bromine and chlorine atoms on the benzyl group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool for drug discovery and development.

Properties

IUPAC Name

4-[(5-bromo-2-chlorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVNXHLRYGDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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